molecular formula C9H18ClNO3 B1530489 Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride CAS No. 1191997-33-7

Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride

Cat. No.: B1530489
CAS No.: 1191997-33-7
M. Wt: 223.7 g/mol
InChI Key: WCWXJCRWBPDXBR-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a tetrahydropyran (oxan-4-yl) substituent at the β-position of the propanoate backbone. This compound (CAS: 1393524-16-7 and 368866-33-5) is structurally distinguished by the cyclic ether moiety, which enhances solubility and metabolic stability compared to purely aromatic analogs . It is frequently utilized as a building block in pharmaceutical chemistry, particularly in the synthesis of small-molecule inhibitors and prodrugs. The stereochemistry of the amino acid (denoted as 2S in related derivatives) is critical for its biological activity, as seen in similar compounds .

Properties

IUPAC Name

methyl 2-amino-3-(oxan-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWXJCRWBPDXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191997-33-7
Record name methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride
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Biological Activity

Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride, often referred to as a derivative of methyl 3-amino-2-(oxan-4-ylmethyl)propanoate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and applications in drug development.

The molecular formula for this compound is C10H20ClNO3C_{10}H_{20}ClNO_3, with a molecular weight of approximately 237.72g/mol237.72\,g/mol. The compound features a unique oxan ring structure alongside an amino group and an ester functionality, which contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₀H₂₀ClNO₃
Molecular Weight237.72 g/mol
Functional GroupsAmino, Ester
Structural FeaturesOxan ring

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . Research indicates that compounds with similar structures can interact with bacterial cell membranes or inhibit enzyme activity, leading to reduced viability of pathogens. Further investigations are required to elucidate the specific mechanisms involved in its antimicrobial effects.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially blocking their function.
  • Interaction with Biological Molecules : The ester group may undergo hydrolysis to release active metabolites that interact with various biomolecules.
  • Structural Stability : The oxan ring provides stability that may enhance the compound's binding affinity to target sites.

Case Studies and Research Findings

Recent studies have focused on the biological interactions of this compound:

  • Drug Development Applications : Researchers have explored its potential as a scaffold for developing new drugs targeting specific diseases, particularly due to its unique structural features that allow for diverse modifications.
  • Fluorescent Properties : Some derivatives have shown promise in fluorescence-based assays, which can be utilized for tracking biological interactions in vitro.
  • Comparative Studies : Comparative analyses with related compounds have been conducted to understand the nuances of its biological activity. For instance, derivatives like methyl 3-amino-2-methylpropanoate exhibit simpler structures and potentially different reactivities.

Comparative Analysis of Related Compounds

Compound Name Molecular Formula Unique Features
Methyl 3-amino-2-methylpropanoateC₅H₁₁NO₂Simpler structure; fewer functional groups
Methyl 3-amino-2-(oxan-3-ylmethyl)propanoateC₁₀H₁₈N₂O₃Different oxane structure; different reactivity
Methyl 4-amino-3-(oxan-4-ylmethyl)butanoateC₁₀H₁₉NO₃Variation in chain length; affects activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and properties of Methyl 2-amino-3-(oxan-4-yl)propanoate hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Key Applications
This compound 1393524-16-7 C₉H₁₇NO₃·HCl 239.70 (calc.) Oxan-4-yl (tetrahydropyran) Drug intermediates, chiral synthons
Methyl 2-amino-3-(4-methoxy-biphenyl-4-yl)propanoate hydrochloride (GR 127935) 148642-42-6 C₂₉H₃₁N₅O₃·HCl·xH₂O 534.05 (anhydrous) 4-Methoxy-biphenyl Serotonin receptor research
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Not provided C₈H₁₈ClNO₂ 195.69 (calc.) Dimethyl/methylamino Kinase inhibitor precursors
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Not provided C₁₀H₁₂N₂O₄ 224.21 (calc.) 4-Nitrophenyl Intermediate for aminophenyl derivatives
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride 1464091-39-1 C₁₂H₁₅ClN₂O₂ 266.71 (calc.) 1H-Indol-4-yl Anticancer and CNS drug discovery
Key Observations:
  • Solubility and Stability : The oxan-4-yl group in the target compound improves water solubility compared to aromatic substituents (e.g., biphenyl or nitrophenyl), which are more lipophilic. Cyclic ethers like tetrahydropyran also confer metabolic stability by resisting oxidative degradation .
  • Pharmacological Relevance : The 4-methoxy-biphenyl derivative (GR 127935) is a well-documented serotonin receptor antagonist, highlighting how aromatic systems modulate receptor binding .

Pharmacological Implications

  • Receptor Binding : The biphenyl and indolyl analogs exhibit stronger π-π interactions with hydrophobic receptor pockets, whereas the oxan-4-yl group may favor hydrogen bonding with polar residues .
  • Prodrug Potential: Ester derivatives like the target compound are often designed as prodrugs, leveraging esterase-mediated hydrolysis for activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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